molecular formula C11H10N6 B5603005 N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine

N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine

Cat. No. B5603005
M. Wt: 226.24 g/mol
InChI Key: IOFQNWOEQOCMTP-MKMNVTDBSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine often involves multi-step reactions, starting from benzimidazole derivatives. These processes may include condensation reactions, the use of acetyl chloride in dry benzene, and further reactions with various aromatic aldehydes to afford triazol-4-yl)acrylamide derivatives. The complexity of these synthetic routes highlights the intricate chemistry involved in producing these compounds (Panchal & Patel, 2011).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals configurations ranging from antiperiplanar to synperiplanar conformations, influenced by interactions such as hydrogen bonding and steric effects. The presence of benzimidazole and triazole rings contributes to the planarity and conjugation within the molecules, affecting their physical and chemical properties. Structural elucidation techniques, including X-ray crystallography, have been pivotal in determining these configurations, offering insights into the molecular geometry and intermolecular interactions (Li et al., 2012).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the target they interact with. For example, some benzimidazole derivatives have been found to activate human glucokinase, which can have significant hypoglycemic effects for the therapy of type-2 diabetes .

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary widely depending on their specific structure. Some benzimidazole derivatives can be irritants .

Future Directions

The future research directions in the field of benzimidazole derivatives are vast due to their wide range of biological activities and their potential use in medicinal chemistry . Further studies could focus on the synthesis of new benzimidazole derivatives, investigation of their biological activities, and their potential applications in the treatment of various diseases.

properties

IUPAC Name

(E)-1-(1-methylbenzimidazol-2-yl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c1-16-10-5-3-2-4-9(10)15-11(16)6-14-17-7-12-13-8-17/h2-8H,1H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFQNWOEQOCMTP-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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